molecular formula C24H17F4N3O3 B2811296 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1105207-41-7

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No. B2811296
CAS RN: 1105207-41-7
M. Wt: 471.412
InChI Key: KXIQGEAOBGVQCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The molecule also contains fluorophenyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to improve a drug’s metabolic stability and to modulate its lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, fluorophenyl and trifluoromethyl groups, and an acetamide group. These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s behavior in biological systems .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For instance, the presence of fluorine atoms could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rajasekaran, Rajamanickam, and Darlinquine (2011) described the synthesis of thioxoquinazolinone derivatives, including compounds similar to the queried chemical. These compounds displayed significant anti-inflammatory and analgesic activities, evaluated using the Carrageenan induced rat paw edema method and Eddy's hot plate method, respectively (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Antitumor Activity

Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity in vitro. These compounds were found to be more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016).

Antibacterial Agents

Zurenko et al. (1996) explored oxazolidinones, a class of antimicrobial agents, including compounds structurally similar to the queried chemical. These agents demonstrated promising in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

Riadi et al. (2021) synthesized a derivative using a similar chemical structure, which displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an effective anti-cancer agent (Riadi et al., 2021).

Future Directions

The compound could potentially be of interest in medicinal chemistry due to the presence of the quinazolinone ring and fluorinated groups. Further studies could explore its synthesis, biological activity, and mechanism of action .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F4N3O3/c1-14-29-21-10-7-17(12-20(21)23(33)31(14)18-8-5-16(25)6-9-18)30-22(32)13-34-19-4-2-3-15(11-19)24(26,27)28/h2-12H,13H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIQGEAOBGVQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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